molecular formula C10H9BrOS B8433753 2-Bromomethyl-3-methoxy-benzothiophene

2-Bromomethyl-3-methoxy-benzothiophene

Cat. No. B8433753
M. Wt: 257.15 g/mol
InChI Key: SVISRMIJKCWKEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromomethyl-3-methoxy-benzothiophene is a useful research compound. Its molecular formula is C10H9BrOS and its molecular weight is 257.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Bromomethyl-3-methoxy-benzothiophene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromomethyl-3-methoxy-benzothiophene including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-Bromomethyl-3-methoxy-benzothiophene

Molecular Formula

C10H9BrOS

Molecular Weight

257.15 g/mol

IUPAC Name

2-(bromomethyl)-3-methoxy-1-benzothiophene

InChI

InChI=1S/C10H9BrOS/c1-12-10-7-4-2-3-5-8(7)13-9(10)6-11/h2-5H,6H2,1H3

InChI Key

SVISRMIJKCWKEK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(SC2=CC=CC=C21)CBr

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 3-methoxybenzothiophene-2-carboxaldehyde [3.4 g; J. Chem. Soc. C 779 (1967)] in ethanol (60 ml) was added sodium borohydride (0.34 g). After 10 minutes the solution was poured onto water (200 ml) and extracted with ether (2×50 ml). The ether extracts were washed with water (2×25 ml), dried and then evaporated to the title product as an orange oil. Yield, 3.4 g. 'HNMR (CDCl3, 60 MHz): 2.6 (s, 1H), 3.8 (s, 3H), 4.8 (s, 2H), 7.0-8.0 (m, 4H). This material (1.5 g) was dissolved in ether (20 ml). To the solution cooled in an ice-bath was added phosphorous tribromide (0.7 ml). The mixture was let to stand for 1 hour. The reaction mixture was poured onto ice-water (50 ml) and the ether layer separated, collected, dried and evaporated to obtain the title product as a light yellow oil (yield, 1.4 g). 'HNMR CDCl3, 60 MHz): 4.0 (s, 3H), 5.0 (s, 2H), 7.2-7.8 (m, 4H).
Quantity
3.4 g
Type
reactant
Reaction Step One
Quantity
0.34 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
[Compound]
Name
material
Quantity
1.5 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
0.7 mL
Type
reactant
Reaction Step Three

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